molecular formula C21H20ClNO4 B2702488 3-(4-chlorophenyl)-7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one CAS No. 869340-65-8

3-(4-chlorophenyl)-7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one

Cat. No.: B2702488
CAS No.: 869340-65-8
M. Wt: 385.84
InChI Key: JGBMTWYWBCNSBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a chlorophenyl group, a hydroxy group, a methyl group, and a morpholinylmethyl group attached to the chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 4-methyl-7-hydroxycoumarin in the presence of a base to form an intermediate. This intermediate is then reacted with morpholine and formaldehyde under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-(4-Chlorophenyl)-7-oxo-4-methyl-8-(morpholin-4-ylmethyl)chromen-2-one.

    Reduction: Formation of 3-(4-Chlorophenyl)-7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)dihydrochromen-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chlorophenyl group can interact with hydrophobic pockets, enhancing binding affinity. The morpholinylmethyl group can increase the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-7-hydroxy-4-methylchromen-2-one: Lacks the morpholinylmethyl group, resulting in different solubility and bioavailability properties.

    3-(4-Chlorophenyl)-7-hydroxy-4-methyl-8-(piperidin-4-ylmethyl)chromen-2-one: Contains a piperidinylmethyl group instead of a morpholinylmethyl group, leading to variations in biological activity.

Uniqueness

The presence of the morpholinylmethyl group in 3-(4-chlorophenyl)-7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one imparts unique solubility and bioavailability properties, making it a valuable compound for various applications. Its ability to interact with multiple molecular targets enhances its potential as a versatile research tool and therapeutic agent .

Properties

IUPAC Name

3-(4-chlorophenyl)-7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO4/c1-13-16-6-7-18(24)17(12-23-8-10-26-11-9-23)20(16)27-21(25)19(13)14-2-4-15(22)5-3-14/h2-7,24H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBMTWYWBCNSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCOCC3)O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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